2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 13193-24-3
VCID: VC6324200
InChI: InChI=1S/C10H10O3/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H,11,12)
SMILES: C1C2=CC=CC=C2CC1(C(=O)O)O
Molecular Formula: C10H10O3
Molecular Weight: 178.187

2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

CAS No.: 13193-24-3

Cat. No.: VC6324200

Molecular Formula: C10H10O3

Molecular Weight: 178.187

* For research use only. Not for human or veterinary use.

2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid - 13193-24-3

Specification

CAS No. 13193-24-3
Molecular Formula C10H10O3
Molecular Weight 178.187
IUPAC Name 2-hydroxy-1,3-dihydroindene-2-carboxylic acid
Standard InChI InChI=1S/C10H10O3/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H,11,12)
Standard InChI Key QXZHLYGZXSVTGM-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2CC1(C(=O)O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a bicyclic indene core (a fused benzene and cyclopentene ring) with a hydroxyl (-OH) and carboxylic acid (-COOH) group at the 2-position. This arrangement creates a rigid, planar structure that influences its physicochemical behavior. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₃
SMILESC1C2=CC=CC=C2CC1(C(=O)O)O
InChIKeyQXZHLYGZXSVTGM-UHFFFAOYSA-N
Predicted CCS (Ų)136.6 ([M+H]+), 137.0 ([M-H]-)

The hydroxyl and carboxylic acid groups enable hydrogen bonding, enhancing solubility in polar solvents and interaction with biological targets.

Spectroscopic and Analytical Profiling

Collision cross-section (CCS) values derived from ion mobility spectrometry provide insights into its gas-phase conformation. For instance, the [M+H]+ adduct exhibits a CCS of 136.6 Ų, while the [M-H]- adduct measures 137.0 Ų . These metrics aid in mass spectrometry-based identification in complex matrices.

Synthetic Methodologies

Reported Synthetic Routes

While direct synthesis protocols for 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid remain underexplored, analogous indene derivatives are synthesized via:

  • Perkin-type Condensations: Utilized for introducing carboxylic acid groups to aromatic systems.

  • Knoevenagel Reactions: Employed to form α,β-unsaturated carbonyl intermediates, which can undergo cyclization to generate the indene core.

A hypothetical synthesis could involve the condensation of o-phthalaldehyde with malonic acid under acidic conditions, followed by cyclization and oxidation steps.

Industrial Production Considerations

Scalable synthesis would require optimizing reaction parameters (e.g., temperature, catalysts) to enhance yield and purity. Continuous flow reactors and heterogeneous catalysts may mitigate byproduct formation.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves and lab coat
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Employ fume hood ventilation

Handling requires personal protective equipment (PPE) and adherence to chemical hygiene plans.

Pharmacological and Industrial Applications

Material Science Applications

The rigid indene core and functional groups make it a candidate for:

  • Coordination Polymers: Carboxylic acids often serve as ligands in metal-organic frameworks (MOFs).

  • Polymer Additives: Enhances thermal stability in polyesters and epoxies.

Comparative Analysis with Related Compounds

Compound NameKey Structural DifferencesBioactivity Highlights
5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acidChlorine substituent, keto groupHigher metabolic stability
4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acidBromine at C497% purity (CAS 209224-95-3)
2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acidHydroxyl and carboxylic acid groupsPotential kinase inhibition

The hydroxyl and carboxylic acid groups in the target compound may enhance solubility compared to halogenated analogs.

Future Research Directions

  • Synthetic Optimization: Develop efficient, scalable routes using green chemistry principles.

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activity in vitro.

  • Computational Studies: Molecular docking to predict target affinity (e.g., EGFR, COX-2).

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